5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine
Description
5-[(3,4-Dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a 3,4-dichlorobenzylsulfanyl group at position 5 and a phenylamine substituent at position 2. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, anticonvulsant, and enzyme-inhibitory properties .
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S2/c16-12-7-6-10(8-13(12)17)9-21-15-20-19-14(22-15)18-11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPRXYATQXCMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the intermediate 3,4-dichlorobenzylthiourea. This intermediate is then cyclized with phenyl isothiocyanate under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydrothiadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound may also interact with DNA, leading to the disruption of cellular processes and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Analysis of Selected 1,3,4-Thiadiazol-2-amine Derivatives
Key Observations:
- Lipophilicity and Bioavailability : The 3,4-dichlorobenzylsulfanyl group in the target compound likely enhances lipophilicity compared to analogs with methylphenyl () or pyridinyl () groups. This could improve membrane penetration, a critical factor in antimicrobial or CNS-targeted activities .
- Electron-Withdrawing Effects : Chlorine atoms in the benzyl group may stabilize the thiadiazole ring through electron-withdrawing effects, similar to nitro groups in derivatives, which showed enhanced antimicrobial activity .
- Anticonvulsant Potential: The dichlorobenzyl group’s bulkiness contrasts with the phenoxy group in ’s compound 4c, which achieved ED50 values of 20.11 mg/kg in maximal electroshock (MES) tests. The target compound’s substituents may favor similar or improved activity due to increased hydrophobic interactions .
Enzyme Inhibition and Binding Affinity
- FabH Inhibitors : Compound Iva (), with a pyridin-3-yl group at position 5, exhibited the best binding energy for FabH, a bacterial enzyme. The target compound’s dichlorobenzyl group may offer steric or electronic advantages for targeting similar enzymes .
- GSK-3 and Xanthine Oxidase : Quinazoline-thiadiazole hybrids () and benzimidazole derivatives () demonstrated hypoglycemic and antioxidant activities, respectively. The dichlorobenzyl group’s electronegativity could enhance interactions with enzyme active sites, as seen in compound 30’s inhibition of xanthine oxidase .
Biological Activity
5-[(3,4-Dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anticonvulsant, and other pharmacological properties.
Chemical Structure and Synthesis
The molecular formula for this compound is C₁₅H₁₁Cl₂N₃S₂. The compound features a thiadiazole ring that is substituted with a phenyl group and a dichlorobenzyl sulfanyl group. The synthesis typically involves reactions between thiosemicarbazide and various aromatic aldehydes or ketones, with cyclization reactions facilitated by sulfur sources like carbon disulfide or Lawesson's reagent.
Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound was evaluated against various cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). Results showed that the compound has an IC50 value indicating effective cytotoxicity against these cell lines. For example, related thiadiazole derivatives demonstrated IC50 values of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit key enzymes involved in cancer cell proliferation. Some derivatives have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in nucleotide synthesis necessary for cancer cell growth .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 |
Anticonvulsant Activity
This compound has also shown potential as an anticonvulsant agent:
- In vivo Studies : The compound was tested using the maximal electroshock seizure (MES) method and phenobarbital-induced sleep tests. It exhibited significant anticonvulsant activity comparable to standard drugs like sodium valproate .
Other Biological Activities
Beyond anticancer and anticonvulsant properties, thiadiazole derivatives have been reported to possess:
- Antimicrobial Activity : Various studies have highlighted the antimicrobial effects of thiadiazole compounds against different bacterial strains.
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation through various biochemical pathways .
Case Studies and Research Findings
Several studies have focused on the biological activities of thiadiazole derivatives:
- Study on Anticancer Properties : A study demonstrated that certain thiadiazole derivatives significantly reduced cell viability in both MCF-7 and HepG2 cell lines after treatment with varying concentrations over time .
- Evaluation of Anticonvulsant Effects : Another research highlighted the effectiveness of thiadiazole compounds in reducing seizure frequency in animal models .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate reagents. For example, using POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) yields thiadiazole derivatives efficiently . Alternatively, cyclization with iodine in potassium iodide under basic conditions (NaOH) is effective for introducing sulfur-containing substituents . Key variables to optimize include catalyst type (e.g., sulfuric acid vs. POCl₃), reaction time, and solvent polarity (e.g., DMF for cycloaddition reactions) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology : Use a combination of:
- Single-crystal X-ray diffraction to resolve intramolecular interactions (e.g., C–H···N hydrogen bonds) and confirm planarity (r.m.s. deviation <0.15 Å) .
- ¹H NMR and IR spectroscopy to validate sulfanyl and amine functional groups. For example, the NH stretch in IR appears near 3300–3400 cm⁻¹ .
- Elemental analysis to confirm stoichiometry and purity (>95% by TLC) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodology : Screen for antimicrobial, anticancer, or anti-inflammatory activity using:
- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- COX-2 inhibition studies to evaluate anti-inflammatory potential .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict and rationalize the compound’s electronic properties and reactivity?
- Methodology :
- Perform DFT calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., sulfur atoms in the thiadiazole ring) .
- Calculate HOMO-LUMO gaps to predict charge-transfer interactions, which correlate with bioactivity .
- Simulate vibrational spectra (IR/Raman) and compare with experimental data to validate computational models .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?
- Methodology :
- Control for substituent effects : Minor structural variations (e.g., 3,4-dichloro vs. 4-chloro substitution) drastically alter bioactivity. Compare analogs with identical substituents .
- Standardize assay conditions : Variations in solvent (DMSO vs. water), cell line passage number, or incubation time can skew results. Follow OECD guidelines for reproducibility .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay entries) to identify trends .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved for therapeutic use?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .
- SAR studies : Modify the dichlorobenzyl group to reduce metabolic oxidation (e.g., replace chlorine with trifluoromethyl) .
- Lipinski’s Rule compliance : Adjust logP (via alkyl chain length) and molecular weight (<500 Da) to improve bioavailability .
Q. What crystallographic techniques elucidate intermolecular interactions in solid-state formulations?
- Methodology :
- X-ray crystallography : Analyze hydrogen-bonding networks (e.g., C–H···N interactions) that stabilize crystal packing .
- DSC/TGA : Assess thermal stability (melting point >300°C) and polymorphism risks .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S···Cl interactions) to guide co-crystal design .
Methodological Considerations
-
Synthetic Challenges :
- Side reactions : Thiol oxidation during alkylation can form disulfides. Use inert atmospheres (N₂) and reducing agents (e.g., DTT) .
- Regioselectivity : Ensure cyclization forms the 1,3,4-thiadiazole core, not 1,2,4-isomers. Monitor reaction progress via LC-MS .
-
Analytical Pitfalls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
